

Personal protective equipment for handling AST 487

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Compound of Interest

Compound Name: AST 487

Cat. No.: B7948040

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Essential Safety and Handling Guide for AST 487

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the multi-kinase inhibitor **AST 487** (also known as NVP-**AST 487**). Following these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

AST 487 is a potent inhibitor of several tyrosine kinases, including RET, FLT3, KDR, c-Abl, and c-Kit.^{[1][2][3]} While a Safety Data Sheet (SDS) for **AST 487** indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to follow standard laboratory safety protocols and treat the compound with care due to its biological activity.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against potential exposure.

1. Donning PPE:

- **Hand Protection:** Wear two pairs of chemotherapy-tested nitrile gloves. Ensure the outer glove cuff extends over the sleeve of the lab coat.
- **Body Protection:** A disposable, fluid-resistant gown or a dedicated lab coat with long sleeves and a closed front should be worn.

- **Eye Protection:** Use safety glasses with side shields. In situations with a risk of splashing, a full face shield is recommended.
- **Respiratory Protection:** If there is a risk of generating aerosols or dust, a NIOSH-certified N95 (or higher) respirator is required.

2. Doffing PPE:

- **Gloves:** Remove the outer pair of gloves first, turning them inside out.
- **Gown/Lab Coat:** Remove the gown or lab coat by rolling it away from the body to contain any potential contamination.
- **Eye Protection:** Remove eye protection.
- **Inner Gloves:** Remove the inner pair of gloves, again turning them inside out.
- **Hand Hygiene:** Wash hands thoroughly with soap and water immediately after removing all PPE.

Operational Plan: Handling and Storage

Receiving and Storage:

- Upon receipt, inspect the container for any damage or leakage.
- **AST 487** powder should be stored at -20°C for long-term stability (up to 3 years).^[3]
- Solutions of **AST 487** in a solvent can be stored at -80°C for up to one year.^[3]

Preparation of Solutions:

- All handling of the powdered form of **AST 487** should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.
- **AST 487** is soluble in DMSO at concentrations up to 100 mg/mL.^[3] For cell-based assays, stock solutions are typically prepared in DMSO.

- For in vivo studies, further dilution in vehicles such as corn oil or a mixture of DMSO, PEG300, Tween-80, and saline may be necessary.[\[1\]](#)

Emergency Procedures:

- Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
- Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.
- Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
- Spill:
 - Alert others in the area.
 - Wearing appropriate PPE, cover the spill with absorbent material.
 - Carefully collect the contaminated material into a sealed container for hazardous waste.
 - Clean the spill area with a suitable decontaminating agent.

Disposal Plan

- Solid Waste: All disposable materials that have come into contact with **AST 487**, including gloves, gowns, and absorbent materials, should be collected in a designated, sealed hazardous waste container.
- Liquid Waste: Unused solutions containing **AST 487** should be collected in a clearly labeled hazardous waste container. Do not pour down the drain.
- Follow all local, state, and federal regulations for the disposal of chemical waste.

Data Presentation

Property	Value	Reference
Molecular Formula	C ₂₆ H ₃₀ F ₃ N ₇ O ₂	[2]
Molecular Weight	529.56 g/mol	[2][3]
CAS Number	630124-46-8	[2][3]
Solubility in DMSO	≥ 26.5 mg/mL	[3]
IC ₅₀ (RET)	880 nM	[1]
IC ₅₀ (FLT3)	520 nM	[1]
IC ₅₀ (KDR)	170 nM	[1]
IC ₅₀ (c-Kit)	500 nM	[1]
IC ₅₀ (c-Abl)	20 nM	[1]

Experimental Protocols

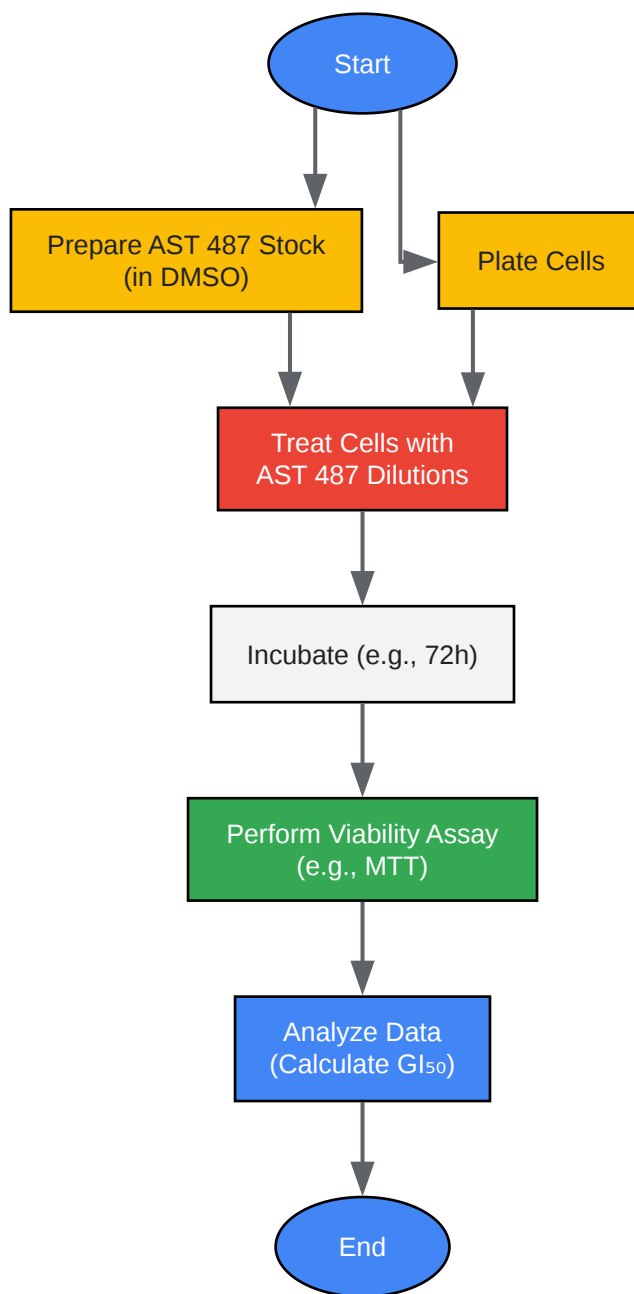
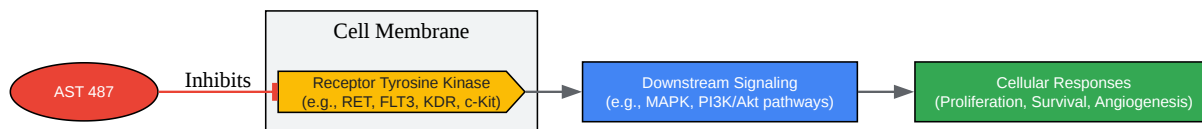
In Vitro Kinase Inhibition Assay:

- Prepare a stock solution of **AST 487** in DMSO (e.g., 10 mM).
- Serially dilute the stock solution to obtain a range of desired concentrations.
- In a multi-well plate, combine the recombinant target kinase (e.g., RET, FLT3), a suitable substrate, and ATP.
- Add the diluted **AST 487** to the wells.
- Incubate the plate at the optimal temperature for the kinase reaction (typically 30-37°C).
- Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, radioactivity, or fluorescence-based assays).
- Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay (e.g., using MTT):

- Plate cancer cells (e.g., those with activating RET mutations) in a 96-well plate and allow them to adhere overnight.
- Treat the cells with various concentrations of **AST 487** (prepared from a DMSO stock and diluted in culture medium). Include a vehicle control (DMSO only).
- Incubate the cells for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Visualizations



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